Cas no 1774896-24-0 (5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde)

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure incorporates a bromo-substituted benzaldehyde core coupled with a dimethylamino-substituted piperidine moiety, offering reactivity at both the aldehyde and aromatic positions. This compound is useful in cross-coupling reactions, reductive aminations, and as a precursor for heterocyclic scaffolds. The dimethylamino-piperidine group enhances solubility and modulates electronic properties, facilitating further derivatization. High purity and well-defined stereochemistry make it suitable for research in medicinal chemistry, where precise molecular control is critical. Its stability under standard conditions ensures reliable handling and storage.
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde structure
1774896-24-0 structure
Product Name:5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
CAS No:1774896-24-0
MF:C14H19BrN2O
MW:311.217462778091
CID:4704515
Update Time:2025-06-28

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
    • 5-Bromo-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde
    • 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
    • Inchi: 1S/C14H19BrN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3
    • InChI Key: GJVPNCPIZIFDDR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=O)C=1)N1CCC(CC1)N(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Topological Polar Surface Area: 23.6

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM511016-1g
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
1774896-24-0 97%
1g
$669 2022-09-02

Additional information on 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde: A Comprehensive Overview

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde, also known by its CAS number 1774896-24-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.

The molecular structure of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde consists of a benzaldehyde moiety substituted with a bromine atom at the 5-position and a piperidine ring at the 2-position, which is further substituted with a dimethylamino group. This combination of functional groups imparts the compound with distinct chemical properties, including reactivity towards nucleophilic substitution and potential for forming hydrogen bonds, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the importance of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and GPCR modulators. The presence of the dimethylamino group enhances the compound's ability to interact with biological targets, making it a promising candidate for drug discovery.

In terms of synthesis, several methods have been reported to prepare 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde. One common approach involves the alkylation of bromobenzaldehyde with piperidine derivatives, followed by subsequent functionalization steps to introduce the dimethylamino group. These methods have been optimized to improve yield and purity, ensuring scalability for industrial applications.

The compound's stability under various conditions has also been a topic of interest. Studies have shown that 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde exhibits good thermal stability, making it suitable for high-throughput screening processes in pharmaceutical research. Additionally, its solubility properties have been characterized, providing insights into its potential for formulation development.

Beyond its role in drug discovery, 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has shown promise in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensor applications. Recent advancements in this area have demonstrated its potential as a versatile building block for constructing functional materials.

In conclusion, 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde, CAS number 1774896-24-, stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, combined with recent research findings, underscores its significance as a valuable tool in both academic and industrial settings.

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